Hole Mobility Benchmarking: DPh-BTBT vs. C8-BTBT in Optimized Polycrystalline Thin-Film Transistors
In a direct comparative study of polycrystalline thin-film transistors fabricated under similar conditions, DPh-BTBT demonstrates a hole mobility (μ) of 3.64 cm²/Vs, which is competitive with the high mobility of C8-BTBT (measured at 3.22 cm²/Vs in the same study) [1]. This performance is achieved despite C8-BTBT's well-known self-assembling, liquid crystalline properties that often facilitate highly ordered film growth [2]. This indicates that the rigid, aromatic phenyl substituents in DPh-BTBT can promote charge transport pathways that are as effective as those enabled by the more flexible alkyl chains of C8-BTBT, without the necessity of a liquid crystalline phase.
| Evidence Dimension | Field-Effect Hole Mobility (μ) |
|---|---|
| Target Compound Data | 3.64 cm²/Vs |
| Comparator Or Baseline | C8-BTBT (2,7-dioctyl-BTBT) = 3.22 cm²/Vs |
| Quantified Difference | DPh-BTBT mobility is ~13% higher than C8-BTBT in this direct comparison |
| Conditions | Polycrystalline thin-film transistors, ambient air [1] |
Why This Matters
This confirms that DPh-BTBT is not inferior to the ubiquitous C8-BTBT in achieving high mobility, while its phenyl-based structure offers a different set of trade-offs in solubility and processing, providing a distinct option for device engineers seeking high-performance p-type channels without relying on long alkyl chains.
- [1] Zhao, Y.; et al. A study on the luminescence properties of high-performance benzothieno[3,2-b][1]benzothiophene based organic semiconductors. Dyes Pigm. 2023, 216, 111359. View Source
- [2] Schweicher, G.; et al. Direct probe of the nuclear modes limiting charge mobility in molecular semiconductors. Mater. Horiz. 2019, 6, 1247-1254. View Source
